Myt1-IN-3
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Overview
Description
Myt1-IN-3 is a potent inhibitor of the Myt1 kinase, which plays a crucial role in cell cycle regulation. Myt1 kinase is involved in the phosphorylation of cyclin-dependent kinase 1 (Cdk1), thereby preventing premature entry into mitosis. This compound has shown significant potential in cancer research due to its ability to inhibit Myt1 kinase with high specificity and potency .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Myt1-IN-3 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through cyclization reactions, followed by functional group modifications to enhance potency and selectivity. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to scale up the process. This includes the use of large-scale reactors, efficient purification techniques, and stringent quality control measures to ensure consistency and high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Myt1-IN-3 primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out in organic solvents such as dichloromethane or dimethyl sulfoxide, under controlled temperatures and pH .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
Myt1-IN-3 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, this compound is used as a tool compound to study the role of Myt1 kinase in various biochemical pathways. It helps in understanding the molecular mechanisms underlying cell cycle regulation and kinase inhibition .
Biology: In biological research, this compound is used to investigate the effects of Myt1 kinase inhibition on cellular processes. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a valuable compound for studying cancer biology .
Medicine: In medicine, this compound is being explored as a potential therapeutic agent for cancer treatment. Its ability to selectively inhibit Myt1 kinase makes it a promising candidate for combination therapies with other anticancer drugs .
Industry: In the pharmaceutical industry, this compound is used in drug discovery and development programs. It serves as a lead compound for the development of new Myt1 kinase inhibitors with improved efficacy and safety profiles .
Mechanism of Action
Myt1-IN-3 exerts its effects by binding to the active site of Myt1 kinase, thereby inhibiting its activity. This inhibition prevents the phosphorylation of cyclin-dependent kinase 1 (Cdk1) on threonine 14 and tyrosine 15 residues, which is essential for the regulation of the G2/M checkpoint in the cell cycle. By inhibiting Myt1 kinase, this compound induces cell cycle arrest and promotes apoptosis in cancer cells .
Comparison with Similar Compounds
- Adavosertib (AZD1775): A Wee1 kinase inhibitor that also targets the G2/M checkpoint but has a different mechanism of action compared to Myt1-IN-3 .
- PD166285: A dual inhibitor of Wee1 and Myt1 kinases, used in combination therapies for cancer treatment .
- UCN-01: A checkpoint kinase inhibitor that targets multiple kinases involved in cell cycle regulation .
Uniqueness of this compound: this compound is unique due to its high specificity and potency in inhibiting Myt1 kinase. Unlike other inhibitors that target multiple kinases, this compound selectively inhibits Myt1, making it a valuable tool for studying the specific role of Myt1 kinase in cellular processes and for developing targeted cancer therapies .
Properties
Molecular Formula |
C18H19N5O2 |
---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
6-amino-2-cyclopropyl-5-(3-hydroxy-2,6-dimethylphenyl)pyrrolo[2,3-b]pyrazine-7-carboxamide |
InChI |
InChI=1S/C18H19N5O2/c1-8-3-6-12(24)9(2)15(8)23-16(19)13(17(20)25)14-18(23)21-7-11(22-14)10-4-5-10/h3,6-7,10,24H,4-5,19H2,1-2H3,(H2,20,25) |
InChI Key |
OGYFWWOEHHCUJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)O)C)N2C(=C(C3=NC(=CN=C32)C4CC4)C(=O)N)N |
Origin of Product |
United States |
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